
(R)-4-苯基吡咯烷-2-酮
描述
(R)-4-Phenylpyrrolidin-2-one, commonly known as R-phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in 1983 by a team of Russian scientists led by Valentina Ivanovna Akhapkina. The drug is known for its cognitive enhancing properties and has been extensively studied for its potential applications in scientific research.
科学研究应用
合成和催化
(R)-4-苯基吡咯烷-2-酮已通过ω-转氨酶催化的动态动力学分辨合成,展示了一种获取4-芳基吡咯烷-2-酮衍生物,γ-氨基丁酸(GABA)衍生物的环状类似物的方法(Koszelewski et al., 2009)。这种合成方法之所以引人注目,是因为使用了一种酶催化的对映选择性氨化反应。
晶体结构研究
研究表明,3-乙基-3-苯基吡咯烷-2-酮(EPP),一种实验性抗惊厥药,其消旋和对映纯形式具有不同的晶体结构。这种差异可能与熔点、溶解度和生物利用度的变化有关,这对药物应用很重要(Krivoshein et al., 2017)。
立体化学和药理学
像苯基哌拉西坦这样的化合物,基于吡咯烷-2-酮药效团,已被广泛研究。这类研究突出了立体化学与药理学性质之间的关系,有助于设计中枢神经系统药物(Veinberg et al., 2015)。
药物发现
(R)-4-苯基吡咯烷-2-酮衍生物已在新药发现中得到探索。例如,已确定苯基(3-苯基吡咯烷-3-基)砜系列为选择性口服活性RORγt逆向激动剂,具有治疗银屑病等疾病的潜在应用(Duan et al., 2019)。
化学合成
该化合物已参与合成各种具有医学相关性的分子。例如,开发了一类新型的强效和选择性Pan-TRK抑制剂,其中包含(R)-2-苯基吡咯烷,这可能对癌症治疗产生影响(Choi et al., 2015)。
溴结构域抑制剂
N-甲基吡咯烷酮,一种溴结构域抑制剂的化学类型,已合成为1-甲基-4-苯基吡咯烷-2-酮,导致具有改善亲和力的衍生物,作为含溴结构域蛋白4的抑制剂(Hilton-Proctor et al., 2020)。
其他应用
该化合物在各种其他情境中得到应用,例如合成新型抗病毒药物,开发治疗慢性疾病如胰腺炎的方法,以及研究其作为选择性5-HT2A受体拮抗剂的性质(Ogawa et al., 2002; Ogawa et al., 2005)。
属性
IUPAC Name |
(4R)-4-phenylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-6-9(7-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJZEMQCQRPLQQ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CNC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348939 | |
| Record name | (R)-4-Phenylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71657-88-0 | |
| Record name | (R)-4-Phenylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4R)-4-phenylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


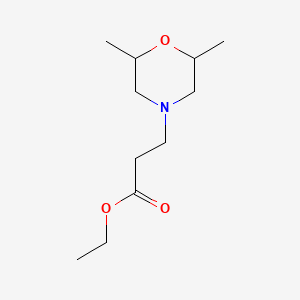


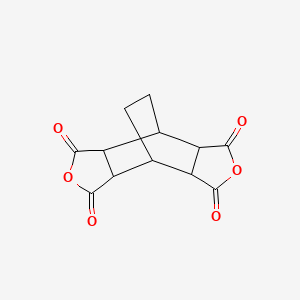
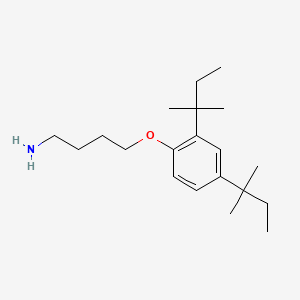


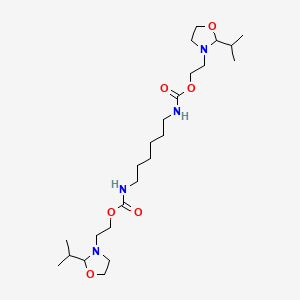
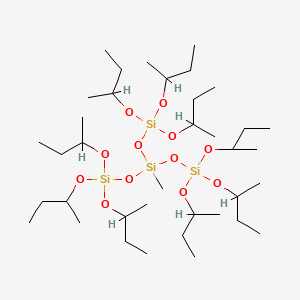
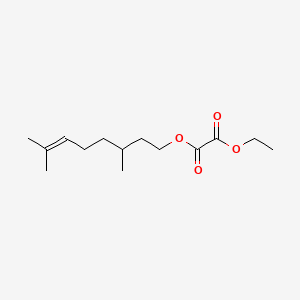

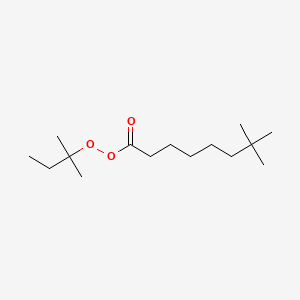
![disodium 2-[[1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate](/img/structure/B1594797.png)